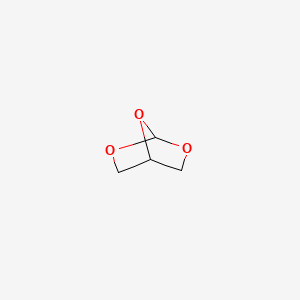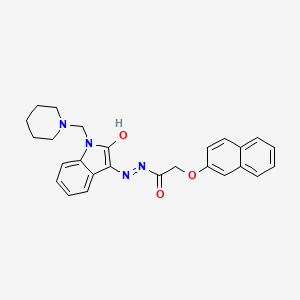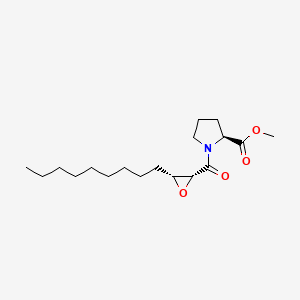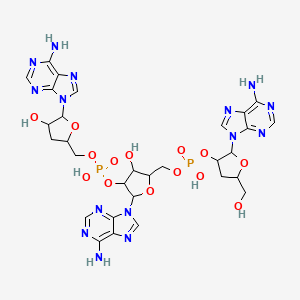
2-((2,5-Dimethyl-2H-1,2,3-diazaphosphol-4-yl)(methyl)phosphorothioyl)-N,N-dimethyl-2H-1,2,4,3-triazaphosphol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dimethyl-2H-1,2,3-diazaphosphol-4-yl)(methyl)phosphorothioyl)-N,N-dimethyl-2H-1,2,4,3-triazaphosphol-5-amine is a complex organophosphorus compound
Métodos De Preparación
The synthesis of 2-((2,5-Dimethyl-2H-1,2,3-diazaphosphol-4-yl)(methyl)phosphorothioyl)-N,N-dimethyl-2H-1,2,4,3-triazaphosphol-5-amine involves several steps. The starting materials typically include 2,5-dimethyl-2H-1,2,3-diazaphosphol and N,N-dimethyl-2H-1,2,4,3-triazaphosphol. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((2,5-Dimethyl-2H-1,2,3-diazaphosphol-4-yl)(methyl)phosphorothioyl)-N,N-dimethyl-2H-1,2,4,3-triazaphosphol-5-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in catalysis, drug development, or material science .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-((2,5-Dimethyl-2H-1,2,3-diazaphosphol-4-yl)(methyl)phosphorothioyl)-N,N-dimethyl-2H-1,2,4,3-triazaphosphol-5-amine stands out due to its unique combination of phosphorus and nitrogen atoms. Similar compounds include:
- 2,5-Dimethyl-2H-1,2,3-diazaphosphol
- N,N-Dimethyl-2H-1,2,4,3-triazaphosphol
These compounds share some structural similarities but differ in their reactivity and applications.
Propiedades
Número CAS |
76070-42-3 |
|---|---|
Fórmula molecular |
C8H15N6P3S |
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
2-[(2,5-dimethyldiazaphosphol-4-yl)-methylphosphinothioyl]-N,N-dimethyl-1,2,4,3-triazaphosphol-5-amine |
InChI |
InChI=1S/C8H15N6P3S/c1-6-7(15-13(4)9-6)17(5,18)14-10-8(11-16-14)12(2)3/h1-5H3 |
Clave InChI |
MZHXUVVJKRHQSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(P=C1P(=S)(C)N2N=C(N=P2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





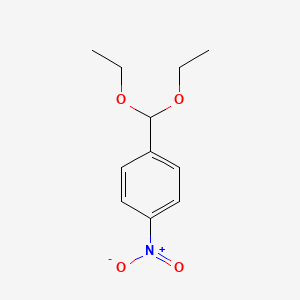
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)

